4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol
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Overview
Description
4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol is a complex organic compound that features a unique combination of pyrido[3,4-d]pyrimidine and benzopyran structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product .
Chemical Reactions Analysis
Types of Reactions
4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential, particularly as an anticancer agent due to its ability to inhibit specific protein kinases involved in cell proliferation
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that regulate cell growth and division. This inhibition can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrido[2,3-d]pyrimidine: A related compound with a different arrangement of nitrogen atoms in the ring structure.
Quinazoline: A compound with a fused benzene and pyrimidine ring system, known for its kinase inhibitory properties
Uniqueness
4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific combination of pyrido[3,4-d]pyrimidine and benzopyran structures, which confer distinct chemical and biological properties. Its ability to inhibit multiple protein kinases and its potential as an anticancer agent set it apart from other similar compounds .
Properties
IUPAC Name |
4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(6-8-23-15-4-2-1-3-13(15)17)10-19-16-12-5-7-18-9-14(12)20-11-21-16/h1-5,7,9,11,22H,6,8,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAJQUIFDTVZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC3=NC=NC4=C3C=CN=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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